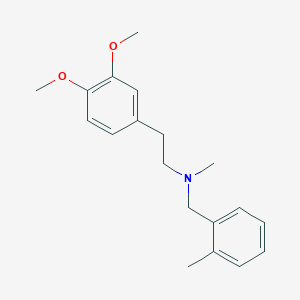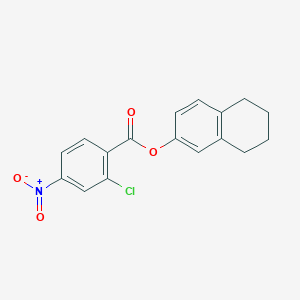
N-(3-methylbutyl)-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(3-methylbutyl)-4-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. NBBS is a relatively new compound that has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions will be discussed in
Mécanisme D'action
N-(3-methylbutyl)-4-nitrobenzenesulfonamide inhibits the activity of CA IX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of CO2 to bicarbonate ions. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, N-(3-methylbutyl)-4-nitrobenzenesulfonamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of human carbonic anhydrase XII (CA XII), an enzyme that is overexpressed in renal cell carcinoma and plays a role in acid-base balance regulation. N-(3-methylbutyl)-4-nitrobenzenesulfonamide has also been shown to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation. Inhibition of Kv1.3 has potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylbutyl)-4-nitrobenzenesulfonamide in scientific research is its specificity for CA IX and Kv1.3, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(3-methylbutyl)-4-nitrobenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of N-(3-methylbutyl)-4-nitrobenzenesulfonamide can be complex and time-consuming, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(3-methylbutyl)-4-nitrobenzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can yield higher purity and higher yield of N-(3-methylbutyl)-4-nitrobenzenesulfonamide. Another direction is the investigation of the potential applications of N-(3-methylbutyl)-4-nitrobenzenesulfonamide in the treatment of autoimmune diseases, as well as other cancers that overexpress CA IX. Additionally, the development of N-(3-methylbutyl)-4-nitrobenzenesulfonamide analogs with improved specificity and reduced toxicity could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, N-(3-methylbutyl)-4-nitrobenzenesulfonamide is a promising compound that has shown potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-methylbutyl)-4-nitrobenzenesulfonamide could lead to the development of new therapeutics for various diseases, making it an important compound for scientific investigation.
Applications De Recherche Scientifique
N-(3-methylbutyl)-4-nitrobenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancers and plays a crucial role in tumor growth and metastasis. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making N-(3-methylbutyl)-4-nitrobenzenesulfonamide a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-5-3-10(4-6-11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSQPAOZFKCYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)


![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)



![3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)

![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)